An In-depth Technical Guide to 2,5-Pyridinediethanol: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 2,5-Pyridinediethanol: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Pyridinediethanol, a pyridine derivative featuring two hydroxyethyl substituents, represents a versatile yet underexplored building block in synthetic chemistry. Its unique structural combination of a heterocyclic aromatic core and reactive hydroxyl groups suggests significant potential in medicinal chemistry, polymer science, and materials research. This guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and prospective applications of 2,5-Pyridinediethanol, drawing insights from related pyridine compounds to illuminate its untapped utility.
Introduction: The Pyridine Scaffold in Modern Chemistry
The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials. Its electronic properties, ability to participate in hydrogen bonding, and capacity to act as a ligand for metal ions make it a privileged scaffold in drug design and catalysis. The introduction of functional groups onto the pyridine core allows for the fine-tuning of its physicochemical and biological properties. 2,5-Pyridinediethanol (CAS No. 1000571-88-9) is one such functionalized pyridine, offering two primary alcohol moieties for further chemical elaboration.
Physicochemical Properties of 2,5-Pyridinediethanol
Detailed experimental data on the physicochemical properties of 2,5-Pyridinediethanol are not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, we can infer its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| Appearance | White Powder/Neat | [2], [1] |
| Synonyms | 2-[6-(2-hydroxyethyl)pyridin-3-yl]ethanol, 2,5-bis(2-hydroxyethyl)pyridine | [1] |
Solubility and Stability: Based on the presence of two hydroxyl groups and a nitrogen atom, 2,5-Pyridinediethanol is expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in water is likely to be moderate. Like other pyridine derivatives, it should be stored in a cool, dry place away from strong oxidizing agents. The hydroxyl groups may be susceptible to oxidation.
Synthesis and Characterization
Proposed Synthetic Pathway
A potential route could start from a 2,5-disubstituted pyridine with functionalities that can be converted to hydroxyethyl groups. For instance, the reduction of 2,5-pyridinediacetic acid or its esters would yield the desired diol.
Caption: Proposed synthesis of 2,5-Pyridinediethanol.
Experimental Protocol: A General Approach for Reduction of Pyridine Dicarboxylates
The following protocol is a generalized procedure based on standard laboratory practices for the reduction of esters to alcohols.
Materials:
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Dimethyl 2,5-pyridinedicarboxylate
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Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a suitable additive
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Anhydrous tetrahydrofuran (THF) or other suitable ether solvent
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Anhydrous sodium sulfate or magnesium sulfate
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Hydrochloric acid (HCl), dilute solution
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Sodium bicarbonate (NaHCO₃), saturated solution
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Ethyl acetate
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride in anhydrous THF under a nitrogen atmosphere.
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Cool the suspension to 0 °C in an ice bath.
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Dissolve dimethyl 2,5-pyridinedicarboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.
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Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.
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Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude 2,5-Pyridinediethanol.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Characterization Techniques
The structure and purity of the synthesized 2,5-Pyridinediethanol would be confirmed using standard analytical methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the methylene protons of the hydroxyethyl groups.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy will show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol groups.
Potential Applications of 2,5-Pyridinediethanol
The bifunctional nature of 2,5-Pyridinediethanol makes it a valuable building block for various applications.
Medicinal Chemistry and Drug Development
The pyridine scaffold is a common feature in many approved drugs[3]. The two hydroxyl groups in 2,5-Pyridinediethanol provide convenient handles for the synthesis of more complex molecules with potential biological activity. It can serve as a precursor for the synthesis of:
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Bis-ethers and Bis-esters: Derivatization of the hydroxyl groups can lead to compounds with altered lipophilicity and potential for targeted biological interactions.
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Chelating Agents: The pyridine nitrogen and the hydroxyl oxygens can act as a tridentate ligand for various metal ions, which is a feature exploited in some therapeutic and diagnostic agents.
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Scaffolds for Library Synthesis: The diol functionality allows for the parallel synthesis of a library of compounds for high-throughput screening in drug discovery programs[4].
Derivatives of 2,5-disubstituted pyridines have shown promise as antimicrobial agents[5].
Caption: Role of 2,5-Pyridinediethanol in drug discovery.
Polymer Chemistry and Materials Science
Diols are fundamental monomers in the synthesis of polyesters and polyurethanes. The incorporation of a pyridine ring into the polymer backbone can impart unique properties such as:
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Improved Thermal Stability: The rigid aromatic ring can increase the glass transition temperature of the polymer.
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Coordination Sites: The pyridine nitrogen can coordinate with metal ions, leading to the formation of metallopolymers with interesting optical, electronic, or catalytic properties.
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Modified Solubility and Adhesion: The polarity of the pyridine unit can influence the solubility and adhesive properties of the resulting polymer.
The use of pyridine diols in polymer chemistry is an emerging area of research with potential applications in functional coatings, membranes, and specialty plastics.
Biological Activity: An Area for Future Exploration
While there is no specific data on the biological activity of 2,5-Pyridinediethanol, the broader class of pyridine derivatives exhibits a wide range of pharmacological effects, including antimicrobial and anticancer activities[3][6]. For instance, some 2,5-disubstituted pyridine derivatives have been investigated for their antimicrobial properties[5]. The structural similarity to pyridoxine (Vitamin B6), which also contains hydroxymethyl groups on the pyridine ring, might suggest potential interactions with biological systems, although this is purely speculative and requires experimental validation. Future research should focus on screening 2,5-Pyridinediethanol and its derivatives for various biological activities.
Conclusion and Future Outlook
2,5-Pyridinediethanol is a promising but currently underutilized chemical entity. Its straightforward, albeit not yet specifically documented, synthesis and the presence of two reactive hydroxyl groups on a stable pyridine core make it an attractive building block for a wide range of applications. For researchers in drug development, it offers a novel scaffold for the synthesis of new chemical entities. For materials scientists, it provides a means to introduce functionality and rigidity into polymers. Further research into the detailed characterization, optimization of its synthesis, and exploration of its biological and material properties is warranted to fully unlock the potential of this versatile molecule.
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